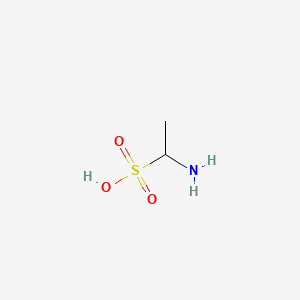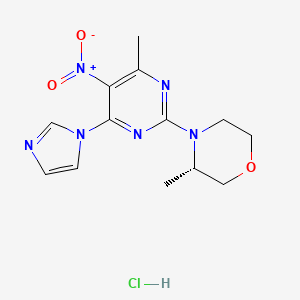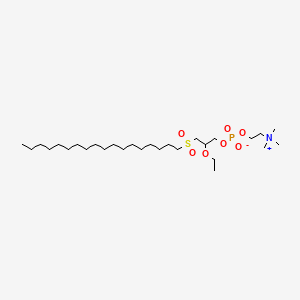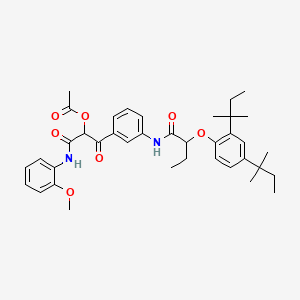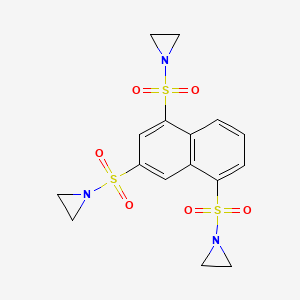
Aziridine, 1,1',1''-(1,3,5-naphthalenetriyltris(sulfonyl))tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris-: is a complex organic compound characterized by its unique structure, which includes three aziridine rings attached to a naphthalene core through sulfonyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- typically involves the reaction of aziridine with a naphthalene derivative containing sulfonyl groups. The reaction conditions often require the use of a base to facilitate the nucleophilic attack of the aziridine on the sulfonyl group, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can lead to the opening of the aziridine rings, forming amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used to study the effects of aziridine-containing molecules on biological systems. It can serve as a model compound for understanding the interactions between aziridines and biological macromolecules.
Medicine: In medicine, Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- has potential applications in the development of new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and delivery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties enhance the performance and durability of these products.
Mecanismo De Acción
The mechanism of action of Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- involves the interaction of its aziridine rings with various molecular targets. The aziridine rings can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The sulfonyl groups enhance the stability and reactivity of the compound, making it a versatile tool in chemical and biological research.
Comparación Con Compuestos Similares
Aziridine: A simpler compound with a single aziridine ring.
Oxaziridine: An oxidized form of aziridine with an oxygen atom in the ring.
Azetidine: A four-membered nitrogen-containing ring similar to aziridine.
Uniqueness: Aziridine, 1,1’,1’'-(1,3,5-naphthalenetriyltris(sulfonyl))tris- is unique due to its three aziridine rings attached to a naphthalene core. This structure provides enhanced reactivity and stability compared to simpler aziridines. The presence of sulfonyl groups further increases its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
64294-97-9 |
|---|---|
Fórmula molecular |
C16H17N3O6S3 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
1-[5,7-bis(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine |
InChI |
InChI=1S/C16H17N3O6S3/c20-26(21,17-4-5-17)12-10-14-13(16(11-12)28(24,25)19-8-9-19)2-1-3-15(14)27(22,23)18-6-7-18/h1-3,10-11H,4-9H2 |
Clave InChI |
AEPRIEGUEVSEGY-UHFFFAOYSA-N |
SMILES canónico |
C1CN1S(=O)(=O)C2=CC=CC3=C2C=C(C=C3S(=O)(=O)N4CC4)S(=O)(=O)N5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





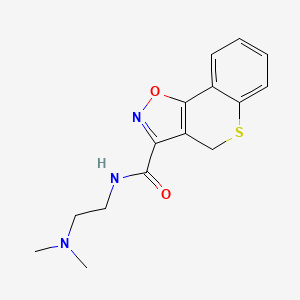
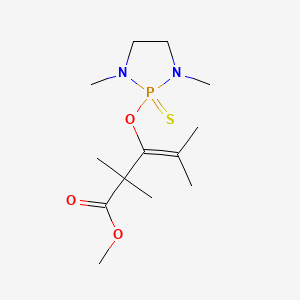
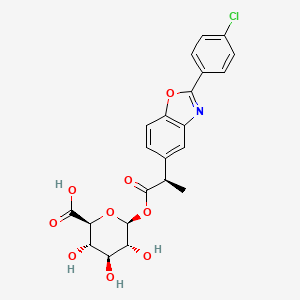
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
